4-Cyano-3-methylisoquinoline
Overview
Description
4-Cyano-3-methylisoquinoline is a potent, cell-permeable, reversible, and specific inhibitor of protein kinase A (IC₅₀ = 30 nM). It has been used in biochemical research .
Molecular Structure Analysis
The empirical formula of 4-Cyano-3-methylisoquinoline is C11H8N2. It has a molecular weight of 168.19 .Physical And Chemical Properties Analysis
4-Cyano-3-methylisoquinoline is a solid substance. It is soluble in DMSO at 50 mg/mL .Scientific Research Applications
Base-Induced Rearrangement Reactions : The conversion of Reissert compounds into chloro- or bromo-hydrins, and their subsequent transformation into isochromenes and isocoumarins, as well as other isoquinolines, including 4-cyano-3-methylisoquinoline derivatives (Kirby et al., 1979).
Tandem Addition Rearrangement Aryne Reaction : This synthesis method involves a cyano group introduction ortho to one of the ring methyl groups, facilitating lithiation and leading to the creation of 1-amino-3,8-dipyridylmethyl-7-methylisoquinoline (Deshmukh & Biehl, 1992).
Synthesis of Isoquinoline-1-carboxaldehyde Thiosemicarbazones : These compounds, including 4-substituted derivatives, are synthesized and evaluated for antineoplastic activity, showing potential as antineoplastic agents (Liu, Lin, Penketh, & Sartorelli, 1995).
Synthesis of 3-Cyano-1-(2-Pyridyl)Isoquinolines : This involves a novel method for the synthesis of 3-cyanoisoquinolines, which serve as structural foundations for many natural products and have intrinsic biological activity (Kopchuk et al., 2014).
Inhibition of Plasmodium Falciparum Growth : A novel series of antimalarial compounds based on 4-cyano-3-methylisoquinoline targets the sodium efflux pump PfATP4, with potential for developing new antimalarial therapies (Gilson et al., 2019).
Applications in Alkaloid Synthesis : The use of 3,4-dihydroisoquinolines in the synthesis of Alangium alkaloids, highlighting its role in alkaloid synthesis (Jahangir et al., 1986).
Formation of Ethyl 2-Amino-1-oxo-inden-3-carboxylate : A reaction involving 4-cyano-3-methylisoquinoline derivative leading to the formation of this compound, which is an example of a simple 1-aminoindenone (Kirby et al., 1985).
Safety And Hazards
Future Directions
4-Cyano-3-methylisoquinoline has been studied for its antimalarial activity against Plasmodium falciparum. Although many compounds potently inhibit the growth of chloroquine-sensitive and resistant strains of P. falciparum, they were found to have minimal activity against PKA, indicating that they likely have another target important to parasite cytokinesis and invasion .
properties
IUPAC Name |
3-methylisoquinoline-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-11(6-12)10-5-3-2-4-9(10)7-13-8/h2-5,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWLGBJCLZDZBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274328 | |
Record name | 4-cyano-3-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-3-methylisoquinoline | |
CAS RN |
161468-32-2 | |
Record name | 3-Methyl-4-isoquinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161468-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-cyano-3-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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